molecular formula C12H14F3NO B14822025 5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine

5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine

Cat. No.: B14822025
M. Wt: 245.24 g/mol
InChI Key: KGJFCABGWODUET-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, isopropyl, and trifluoromethyl groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, imparts unique physicochemical properties that enhance the compound’s biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine is unique due to its specific combination of substituents on the pyridine ring. The presence of the cyclopropoxy and isopropyl groups, along with the trifluoromethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)11-10(12(13,14)15)5-9(6-16-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

KGJFCABGWODUET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)C(F)(F)F

Origin of Product

United States

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